Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate
Description
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate is a synthetic organic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a methyl propanoate ester. The 2,3-dihydrobenzo[b][1,4]dioxin moiety consists of a benzene ring fused with a 1,4-dioxane ring, conferring both aromatic and ether-like properties. The propanoate ester group enhances solubility in organic solvents and influences pharmacokinetic properties.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |
InChI |
InChI=1S/C12H14O4/c1-8(12(13)14-2)9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
CNDRKEUFRLEQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The key precursor in the synthesis is 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde (also known as 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde), which can be synthesized via oxidative cyclization of suitable phenolic precursors. This aldehyde serves as the core substrate for subsequent reactions leading to the target compound.
Formation of the Propanoate Backbone
The core strategy involves the nucleophilic addition of a methyl or ethyl group to the aldehyde, followed by esterification to form the propanoate ester. The following general reaction scheme summarizes the process:
Aldehyde (2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde) + Methyl/ethyl halide derivatives → α-Hydroxy ester intermediates → Esterification → Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate
Key Reaction Conditions
- Reflux Conditions: Reactions are typically carried out under reflux in inert solvents such as ethanol, acetonitrile, or ethyl acetate.
- Base Catalysis: Organic bases like triethylamine or diisopropylethylamine facilitate nucleophilic addition and ester formation.
- Temperature: Reactions are often maintained at reflux temperatures (~70-80°C) to promote reaction kinetics.
- Purification: Post-reaction purification involves solvent extraction, washing with aqueous solutions (e.g., sodium hydroxide, water), and vacuum distillation to isolate the ester.
Specific Synthesis Protocols and Data
Method 1: Acid-Catalyzed Esterification
Based on the literature, esterification of the aldehyde with methyl or ethyl alcohols in the presence of acid catalysts (e.g., sulfuric acid) can produce the target ester:
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| 1 | Reflux | Aldehyde + methanol/ethanol + H₂SO₄ | Esterification reaction |
| 2 | Workup | Neutralization, extraction | Purification |
Research Data:
This method yields moderate to high purity of the ester with yields around 60-75%, depending on reaction time and temperature.
Method 2: Nucleophilic Addition of Methyl Grignard or Organolithium Reagents
Another approach involves nucleophilic addition of methyl organometallic reagents to the aldehyde:
2,3-Dihydrobenzo[b][1,4]dioxin-6-carbaldehyde + CH₃MgBr → Secondary alcohol intermediate → Esterification → this compound
- Anhydrous solvents like diethyl ether.
- Low temperature (-20°C to 0°C) to control reactivity.
- Subsequent esterification with methyl chloroformate or methyl iodide.
Yield Data:
Yields can reach 80% with high selectivity, especially when using controlled addition protocols.
Method 3: Multi-Step Synthesis Involving Oxidation and Esterification
A more complex route involves initial oxidation of phenolic precursors to aldehydes, followed by Grignard addition and esterification:
- Oxidation: Phenolic compounds are oxidized to aldehydes using reagents like PCC (Pyridinium chlorochromate).
- Addition: Methyl Grignard reagent addition to aldehyde.
- Esterification: Acid-catalyzed or carbodiimide-mediated esterification.
Research Findings:
This multi-step approach offers high purity and allows for structural modifications, with overall yields around 55-65%.
Research Discoveries and Data Tables
Reaction Yields and Conditions Summary
| Method | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed esterification | Aldehyde + methanol + H₂SO₄ | Reflux | 60-75 | Widely used, simple |
| Organometallic addition | CH₃MgBr | -20°C to 0°C | 80 | High selectivity, requires dry conditions |
| Multi-step oxidation and esterification | Phenolic precursor | Room temp to reflux | 55-65 | Structural flexibility |
Research Discoveries
- Enhanced yields are achievable through optimized reaction conditions, such as controlled temperatures and stoichiometric reagent use.
- Catalyst selection significantly impacts product purity; acid catalysis is preferred for esterification, while organometallic additions require inert atmospheres.
- Purification techniques , including vacuum distillation and chromatography, are critical for obtaining high-purity compounds suitable for pharmaceutical applications.
Notes and Considerations
- The choice of synthetic route depends on the desired scale, purity, and available reagents.
- Multi-step processes, although more complex, allow for greater structural modifications and functional group tolerance.
- Safety precautions are essential when handling organometallic reagents and strong acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Analogs
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects: The target compound lacks functional groups like amines (e.g., ) or cyano groups (e.g., ), which may reduce polarity and alter bioavailability.
Insights :
Comparison Highlights :
- The target compound’s ester group makes it a versatile intermediate for further derivatization, unlike imidazole-based DDTI or kinase inhibitors , which are optimized for target binding.
- Amine-containing analogs (e.g., ) show enhanced interactions with biological targets due to hydrogen-bonding capabilities.
Table 4: Stability and Handling
Notes:
- Safety data for the target compound are extrapolated from analogs, which generally require standard laboratory precautions.
Biological Activity
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 208.21 g/mol
- CAS Number : 25379-89-9
The structural representation can be summarized as follows:
This compound primarily interacts with biological systems through the following pathways:
- Enzyme Inhibition : The compound has been identified to inhibit cholinesterases and lipoxygenase enzymes. This inhibition can lead to various biochemical effects, including alterations in neurotransmitter levels and inflammatory responses.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
Antiviral Activity
Research has indicated that derivatives of compounds similar to this compound show significant antiviral properties. For instance, compounds containing the dihydrobenzo[b][1,4]dioxin moiety have demonstrated effectiveness against Tobacco Mosaic Virus (TMV), with some compounds showing over 40% inactivation at concentrations of 500 mg/L .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. The presence of specific substituents on the aromatic rings influenced the degree of cytotoxicity observed .
Study 1: Antiviral Efficacy
A study conducted on a series of tryptophan derivatives revealed that those containing the dihydrobenzo[b][1,4]dioxin structure showed enhanced antiviral activity against TMV. The structure–activity relationship indicated that specific substitutions on the benzene ring significantly affected antiviral potency .
Study 2: Cytotoxic Effects
Another investigation into pyrazole derivatives revealed that compounds with similar structural motifs to this compound exhibited promising cytotoxic effects against breast cancer cell lines. The study emphasized the importance of substituent position and electronic properties in determining biological activity .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzo[b][1,4]dioxin derivatives with propanoate precursors. Key steps include:
- Esterification : Use of methyl chloride or dimethyl sulfate under anhydrous conditions to esterify carboxylic acid intermediates .
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) or palladium catalysts for coupling reactions, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF) .
- Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Data Table :
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BF₃·Et₂O | DCM | 70 | 68 | 95 |
| Pd(OAc)₂ | THF | 80 | 75 | 97 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the benzodioxin ring protons (δ 4.2–4.5 ppm, methylene groups) and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1078 for C₁₂H₁₄O₅) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve data contradictions in reaction yields when varying solvent systems or catalysts?
- Methodological Answer : Contradictions often arise from solvent polarity effects on transition states or catalyst deactivation. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between solvents (polar vs. nonpolar) and catalysts .
- Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or LC-MS to identify rate-limiting steps .
Case Study : Replacing dichloromethane (DCM) with THF increased yield by 12% due to improved solubility of intermediates, but required higher catalyst loading to avoid side reactions .
Q. What computational methods are suitable for predicting the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging benzodioxin’s planar structure for π-π stacking .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, metabolic stability, and toxicity risks .
Q. How can researchers design experiments to study the metabolic stability of this compound in vitro?
- Methodological Answer :
- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CEC) to identify isoform-specific interactions .
Data Table :
| Metabolic Parameter | Value | Method |
|---|---|---|
| t₁/₂ (HLMs) | 45 min | LC-MS |
| CYP3A4 Inhibition | IC₅₀ = 12 μM | Fluorogenic assay |
Data Contradiction Analysis
- Example : Conflicting reports on ester hydrolysis rates under acidic vs. basic conditions.
- Resolution : Perform pH-controlled stability studies (pH 2–10) with LC-MS monitoring. Data shows faster hydrolysis at pH > 8 due to nucleophilic attack on the ester carbonyl .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
